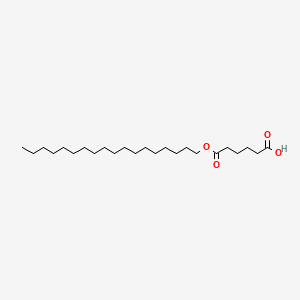
Hexanedioic acid, octadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, octadecyl ester is an organic compound with the molecular formula C24H48O2. It is also known as octadecyl adipate. This compound is an ester formed from hexanedioic acid (adipic acid) and octadecanol (stearyl alcohol). Esters like this compound are commonly used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanedioic acid, octadecyl ester can be synthesized through the esterification reaction between hexanedioic acid and octadecanol. The reaction typically involves heating the carboxylic acid (hexanedioic acid) with the alcohol (octadecanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Hexanedioic acid+Octadecanol→Hexanedioic acid, octadecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, octadecyl ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanedioic acid and octadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products
Hydrolysis: Hexanedioic acid and octadecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
Hexanedioic acid, octadecyl ester has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized as a lubricant and anti-wear agent in the production of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, octadecyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular membranes and proteins without causing adverse reactions.
Comparación Con Compuestos Similares
Hexanedioic acid, octadecyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, ethyl ester: Used as a flavoring agent and solvent.
Hexanedioic acid, butyl ester: Employed as a plasticizer and in the production of synthetic lubricants.
Hexanedioic acid, methyl ester: Utilized in the synthesis of polymers and resins.
The uniqueness of this compound lies in its long alkyl chain, which imparts superior lubricating properties and biocompatibility compared to shorter-chain esters.
Propiedades
Número CAS |
90604-96-9 |
|---|---|
Fórmula molecular |
C24H46O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
6-octadecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C24H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26/h2-22H2,1H3,(H,25,26) |
Clave InChI |
ABXNBKQSDWIZQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















